

solubility of 1-Methyladamantane in organic solvents

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Compound of Interest

Compound Name: 1-Methyladamantane

Cat. No.: B139842

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An In-depth Technical Guide to the Solubility of **1-Methyladamantane** in Organic Solvents

Introduction

1-Methyladamantane (CAS 768-91-2), a methylated derivative of adamantane, is a fascinating molecule within the class of diamondoid hydrocarbon tricyclic alkane, which bestows upon it unique physicochemical properties, including high thermal stability, a high melting point (approx. 95.0-97.8 °C) characteristics make **1-methyladamantane** and its derivatives valuable building blocks in medicinal chemistry, materials science, and as intermediate Amidoadamantanes.[2] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in syntheses delivery. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive data for its behavior in common experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The dissolution of a solid solute, such as **1-methyladamantane**, into a liquid solvent is a thermodynamic process governed by the Gibbs free energy spontaneous, ΔG must be negative. This is dictated by the balance between the enthalpy of solution (ΔH_{sol}) and the entropy of solution (ΔS_{sol}), as $T\Delta S_{\text{sol}}$.

Enthalpic Contributions (ΔH_{sol})

The enthalpy of solution can be conceptualized as the sum of three energy terms:

- $\Delta H_{\text{lattice}}$: The energy required to break the crystal lattice of the solute (**1-methyladamantane**). This is an endothermic process and is related to **1-methyladamantane**, the standard enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is approximately 67-68 kJ/mol, indicating a stable crystal lattice that requires s
- $\Delta H_{\text{solvation}}$: The energy released when solute molecules interact with solvent molecules. This is an exothermic process.
- $\Delta H_{\text{solvent}}$: The energy required to create a cavity in the solvent to accommodate a solute molecule. This is an endothermic process.

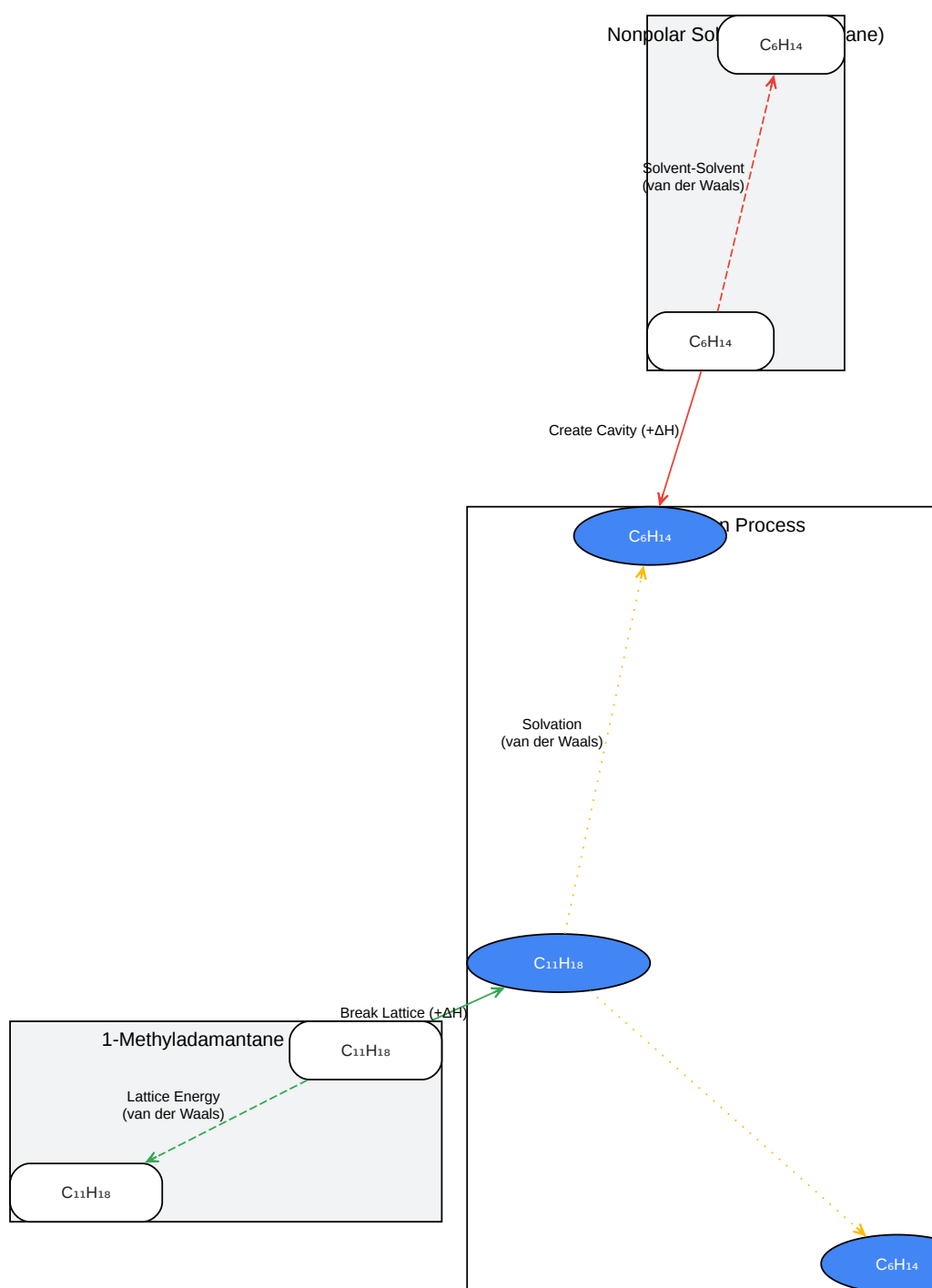
The overall ΔH_{sol} is the sum: $\Delta H_{\text{sol}} = \Delta H_{\text{lattice}} + \Delta H_{\text{solvation}} + \Delta H_{\text{solvent}}$.

Intermolecular Forces at Play

The magnitude of $\Delta H_{\text{solvation}}$ is determined by the intermolecular forces between **1-methyladamantane** and the solvent molecules. As a nonpolar **1-methyladamantane** can engage in are van der Waals forces, specifically London dispersion forces.[5][6]

- Solute-Solute Interactions: In its solid state, **1-methyladamantane** molecules are held together by these dispersion forces within the crystal lattice.
- Solute-Solvent Interactions: When introduced into a solvent, new dispersion forces form between the **1-methyladamantane** and solvent molecules

The governing principle of "like dissolves like" is directly applicable here.[7] Solvents that are also nonpolar (e.g., alkanes, aromatic hydrocarbons) ca with **1-methyladamantane**, leading to a more exothermic (or less endothermic) ΔH_{sol} . Conversely, polar solvents (e.g., water, alcohols) have strong required to disrupt these networks (high $\Delta H_{\text{solvent}}$) is not sufficiently compensated by the weak dispersion forces formed with the nonpolar **1-methyl** $\Delta H_{\text{solvation}}$), resulting in very poor solubility.[8][9]



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Caption: Intermolecular forces involved in the dissolution of **1-methyladamantane**.

Predicted Solubility Profile

While extensive experimental data on the solubility of **1-methyladamantane** is not readily available in the literature, a predictive profile can be constructed based on the principles of intermolecular forces. The compound is highly nonpolar and its solubility will be highest in solvents with similar characteristics.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Nonpolar Aliphatic	Hexane, Heptane, Cyclohexane	High to Very High	"Like dissolves like" principle: nonpolar solutes dissolve in nonpolar solvents. High solubility is observed for many organic compounds in these solvents.
Nonpolar Aromatic	Toluene, Benzene, Xylenes	High	Strong van der Waals interactions between aromatic solvents and nonpolar solutes.
Chlorinated Solvents	Dichloromethane, Chloroform	Moderate to High	Although they are nonpolar, these solvents have a higher dielectric constant than alkanes, leading to moderate solubility for a wider range of compounds.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Moderate	Ethers have lone pairs on oxygen, which can interact with polar solutes, but they are still relatively nonpolar.
Ketones	Acetone, Methyl Ethyl Ketone	Low to Moderate	The polar carbonyl group in ketones allows them to dissolve a wider range of polar and nonpolar compounds.
Esters	Ethyl Acetate	Low to Moderate	Similar to ketones, esters have polar carbonyl groups, but the overall molecule is less polar than ketones.
Alcohols	Methanol, Ethanol, Isopropanol	Very Low to Insoluble	The strong hydrogen bonding in alcohols makes them poor solvents for many nonpolar organic compounds.
Polar Aprotic	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Very Low to Insoluble	These are highly polar solvents that can dissolve many ionic and polar compounds, but they are not miscible with nonpolar solvents.
Aqueous	Water	Insoluble	As a highly polar solvent, water is not a good solvent for most organic compounds.

Experimental Determination of Solubility (Gravimetric Method)

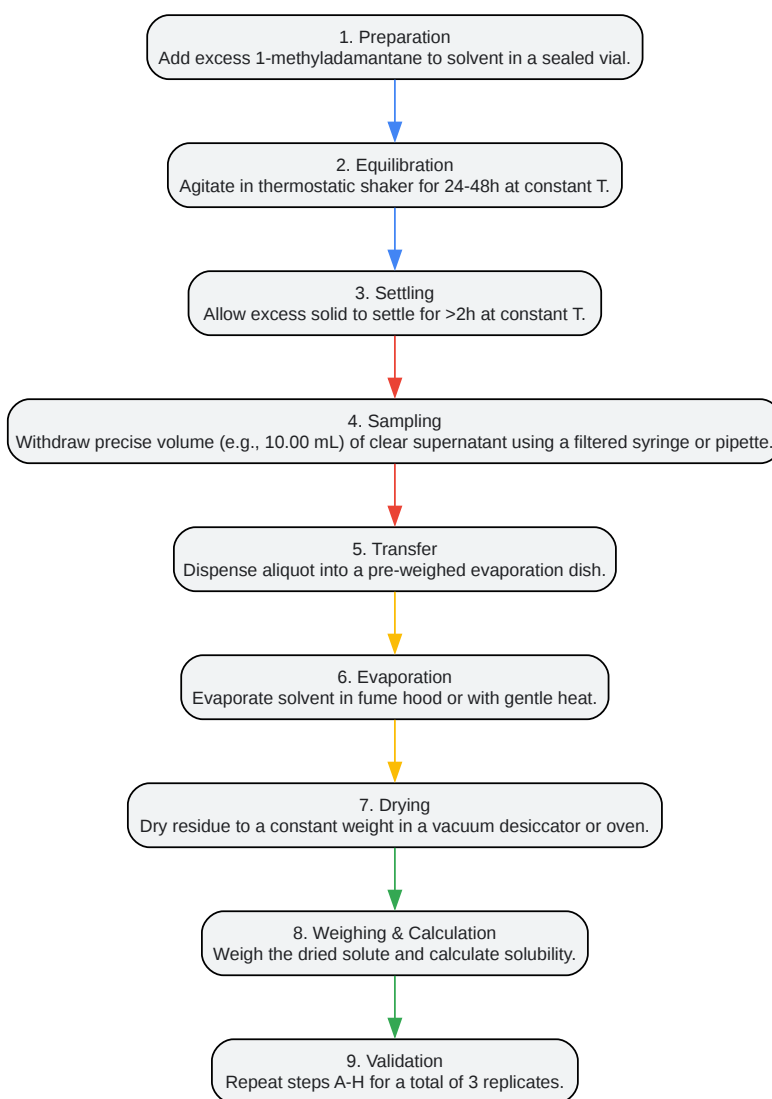
For researchers needing precise quantitative data, the following protocol outlines a reliable, self-validating gravimetric method for determining the solubility of a solid organic compound in a liquid organic solvent. This method relies on preparing a saturated solution, taking a known volume, evaporating the solvent, and weighing the remaining solid.

Materials and Equipment

- **1-Methyladamantane** (≥98% purity)
- Solvent of interest (analytical grade)
- Scintillation vials or flasks with screw caps
- Thermostatic shaker or water bath
- Analytical balance (readable to 0.0001 g)
- Calibrated volumetric pipettes (e.g., 5 mL or 10 mL) and pipette bulb
- Pre-weighed evaporation dishes (e.g., glass petri dishes or aluminum weigh boats)
- Drying oven or vacuum desiccator
- Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

Step-by-Step Protocol

- **Preparation of Saturated Solution:** a. Add an excess of **1-methyladamantane** to a vial containing a known volume (e.g., 20 mL) of the chosen solvent until undissolved solid is clearly visible. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatic shaker set to a constant temperature and mix the mixture for at least 24-48 hours with continuous agitation. This ensures the solution reaches equilibrium and becomes fully saturated.
- **Sample Collection (Self-Validating Step):** a. After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours at the same temperature to avoid aspirating solid particles. b. Carefully draw a precise volume (e.g., 10.00 mL) of the clear supernatant using a calibrated volumetric pipette. c. A syringe fitted with a solvent-compatible filter can be used to withdraw the sample. d. Dispense the aliquot into a pre-weighed (tared) evaporation dish.
- **Solvent Evaporation:** a. Place the evaporation dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a temperature well below the melting point of **1-methyladamantane** may be necessary. b. Once the solvent appears to be gone, place the dish in a moderate temperature (e.g., 40-50 °C) and dry to a constant weight. "Constant weight" is achieved when two consecutive weighings (e.g., 1 hour apart) are identical.
- **Calculation:** a. Record the final mass of the evaporation dish containing the dried **1-methyladamantane**. b. Calculate the mass of the dissolved solute: (Final Mass of Dish) - (Initial Mass of Dish). c. Calculate the solubility in the desired units:
 - Solubility (g/L): (Mass of Solute in g) / (Volume of Aliquot in L)
 - Solubility (mol/L): (Mass of Solute in g / 150.26 g/mol) / (Volume of Aliquot in L)
- **Replicates and Validation:** a. Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation. b. Drying to a constant weight are internal validation steps that ensure accuracy and precision.



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Caption: Workflow for the gravimetric determination of solubility.

Conclusion

1-Methyladamantane is an intrinsically nonpolar molecule, a property dictated by its rigid, saturated hydrocarbon cage structure. Its solubility in organic solvents "like dissolves like," showing high solubility in nonpolar aliphatic and aromatic solvents and poor solubility in polar, hydrogen-bonding solvents like alcohols. As experimental data is limited in the literature, the theoretical principles and predictive table provided in this guide offer a strong framework for scientists. To obtain exact solubility values, the detailed gravimetric protocol supplied herein provides a robust and reliable method for empirical determination, empowering materials science to effectively utilize this unique chemical scaffold.

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